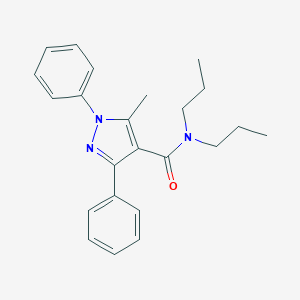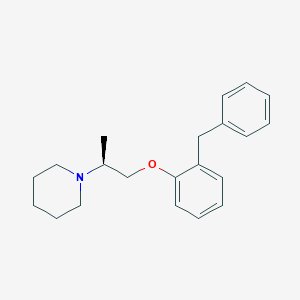
(S)-1-(1-(2-Benzylphenoxy)propan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benproperine is a chiral compound known for its antitussive (cough suppressant) properties. It is a member of the morphinan class of compounds and is widely used in the pharmaceutical industry for its efficacy in treating coughs without the narcotic effects associated with other morphinan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-benproperine typically involves the resolution of racemic benproperine. This can be achieved through chiral chromatography or by using chiral resolving agents. The synthetic route generally includes the following steps:
Formation of the racemic mixture: This involves the reaction of 1-(2-benzylphenoxy)-3-(dimethylamino)propan-2-ol with appropriate reagents.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or chiral resolving agents.
Industrial Production Methods: In industrial settings, the production of (S)-benproperine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis of the racemic mixture: Utilizing efficient and cost-effective reagents.
High-throughput resolution: Employing advanced chromatographic techniques or chiral catalysts to separate the enantiomers.
Chemical Reactions Analysis
Types of Reactions: (S)-Benproperine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products:
Oxidation: Leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Produces the corresponding alcohols or amines.
Substitution: Results in the formation of substituted derivatives of (S)-benproperine.
Scientific Research Applications
(S)-Benproperine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used as an antitussive agent in cough syrups and other formulations.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S)-benproperine involves its interaction with the central nervous system to suppress the cough reflex. It acts on the cough center in the medulla oblongata, reducing the sensitivity of cough receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Dextromethorphan: Another morphinan derivative used as a cough suppressant but with different pharmacokinetic properties.
Codeine: An opioid with antitussive properties but with a higher risk of dependency and side effects.
Noscapine: A non-narcotic cough suppressant with a different mechanism of action.
Uniqueness of (S)-Benproperine: (S)-Benproperine stands out due to its non-narcotic nature, making it a safer alternative to other morphinan derivatives like codeine. Its chiral nature also allows for specific interactions with biological targets, potentially leading to fewer side effects and better therapeutic outcomes.
Properties
CAS No. |
124700-66-9 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(2S)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
InChI |
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m0/s1 |
InChI Key |
JTUQXGZRVLWBCR-SFHVURJKSA-N |
SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Isomeric SMILES |
C[C@@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


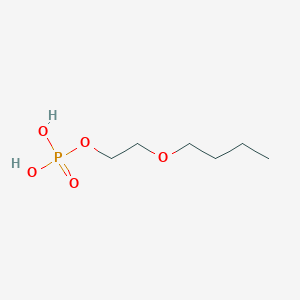
![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
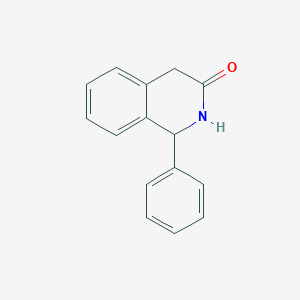
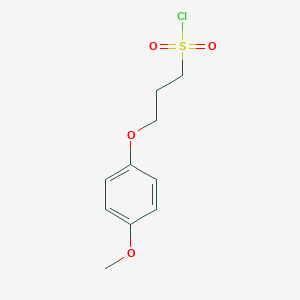
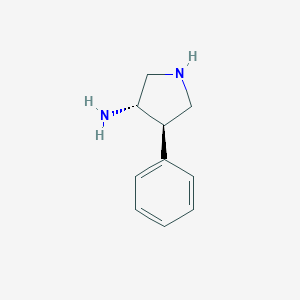
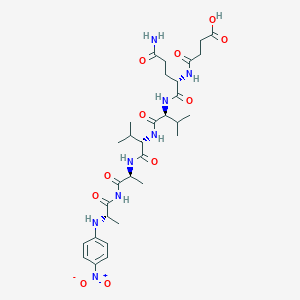
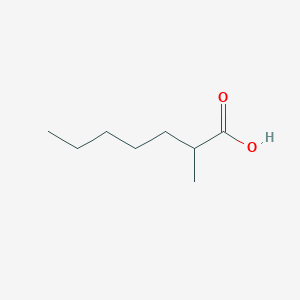
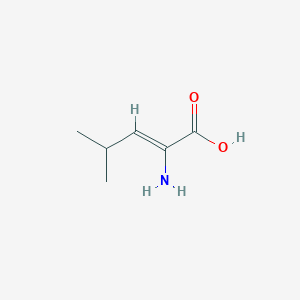
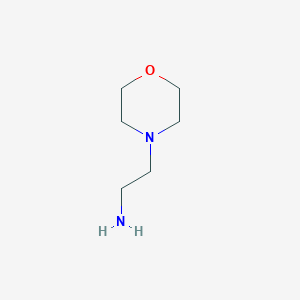
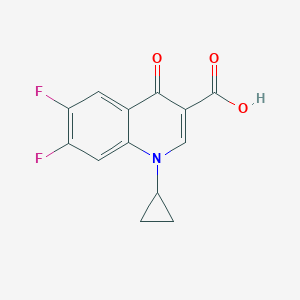
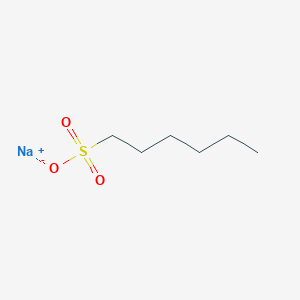
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)

